![molecular formula C19H24N4O2 B2619974 N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203332-98-2](/img/structure/B2619974.png)
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a decrease in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. In addition, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to the use of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in lab experiments. For example, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has a short half-life in vivo, which may limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in various neurological and psychiatric disorders. For example, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects in animal models of neuroinflammation, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have even greater therapeutic potential than N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide. Finally, there is a need for further research on the pharmacokinetics and safety of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in humans, in order to determine its potential as a therapeutic agent.
Synthesemethoden
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of furan-2-ylhydrazine with 3-bromopyridazine, followed by the reaction of the resulting intermediate with cyclopentanone and piperidine-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(20-15-4-1-2-5-15)14-9-11-23(12-10-14)18-8-7-16(21-22-18)17-6-3-13-25-17/h3,6-8,13-15H,1-2,4-5,9-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMILCSVFSXGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.